PIM1 Kinase Inhibition vs. SGI-1776
Neoprzewaquinone A (NEO) directly inhibits PIM1 kinase activity with an IC50 of 0.56 μM (560 nM) in an ADP-Glo™ Kinase Assay, while exhibiting negligible inhibition of ROCK2 kinase at the same concentrations [1]. By comparison, SGI-1776—a well-characterized ATP-competitive pan-PIM inhibitor used as the positive control in the same study—has a reported PIM1 IC50 of 7 nM (0.007 μM) in cell-free assays . Although SGI-1776 is ~80-fold more potent against isolated PIM1 enzyme, the two compounds show nearly equipotent anti-proliferative effects in MDA-MB-231 triple-negative breast cancer cells (see Evidence Item 2), suggesting that NEO achieves cellular efficacy through additional target engagement beyond PIM1 alone. This kinase selectivity profile (PIM1 over ROCK2) distinguishes NEO from multi-kinase inhibitors and positions it as a mechanistically distinct PIM1-targeting probe for studying PIM1-ROCK2-STAT3 signaling crosstalk in cancer migration [1].
| Evidence Dimension | PIM1 kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.56 μM (560 nM) against PIM1; negligible inhibition of ROCK2 |
| Comparator Or Baseline | SGI-1776: IC50 = 7 nM (0.007 μM) against PIM1 in cell-free assay (80-fold more potent on isolated enzyme) |
| Quantified Difference | SGI-1776 is ~80-fold more potent at the isolated PIM1 enzyme level (7 nM vs. 560 nM), but NEO shows comparable or superior cellular anti-proliferative potency in multiple cancer cell lines, indicating polypharmacological engagement |
| Conditions | ADP-Glo™ Kinase Assay for NEO; cell-free PIM1 kinase assay for SGI-1776 (Zhao et al., 2023; Selleck Chemicals/SGI-1776 product data) |
Why This Matters
NEO provides a mechanistically distinct PIM1 inhibitory scaffold (dimeric diterpenoid) compared to synthetic PIM inhibitors, enabling orthogonal chemical biology approaches to validate PIM1-dependent phenotypes without relying on the same ATP-competitive chemotype.
- [1] Zhao G, Ren Y, Yan J, et al. Neoprzewaquinone A Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1 to Block ROCK2/STAT3 Pathway. Int J Mol Sci. 2023;24(6):5464. doi:10.3390/ijms24065464 View Source
